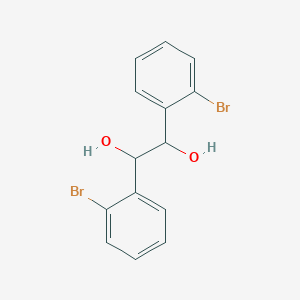![molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0](/img/structure/B14278296.png)
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is an organic compound that features a benzenesulfonyl group attached to an ethyl chain, which is further connected to a 1,4-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane typically involves the reaction of benzenesulfonyl chloride with an appropriate ethyl dioxane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and temperature control can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.
科学的研究の応用
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane.
1,4-Dioxane: A structural component of the compound, known for its solvent properties.
Ethyl benzenesulfonate: A related compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a 1,4-dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
132353-05-0 |
|---|---|
分子式 |
C12H16O4S |
分子量 |
256.32 g/mol |
IUPAC名 |
2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane |
InChI |
InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2 |
InChIキー |
FAPNXAXLYRYPEE-UHFFFAOYSA-N |
正規SMILES |
C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


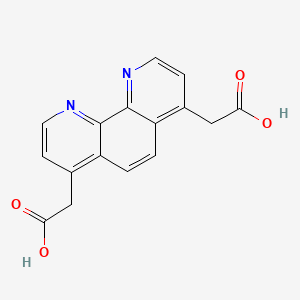
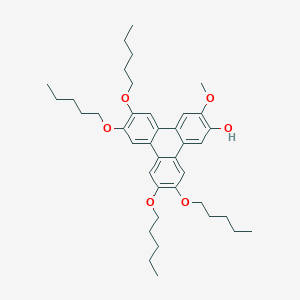

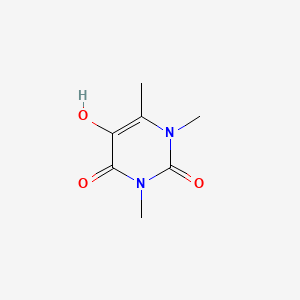
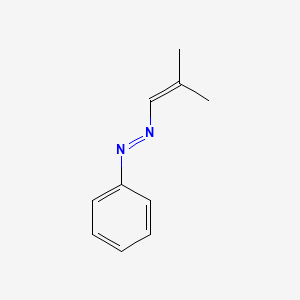
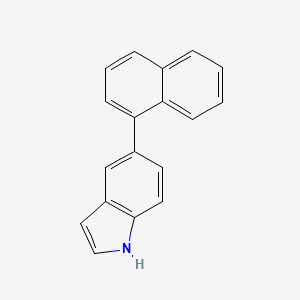
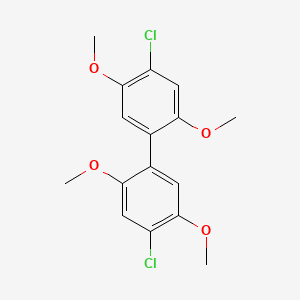
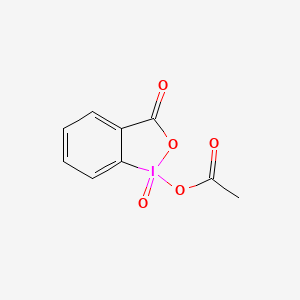
dimethyl-](/img/structure/B14278263.png)
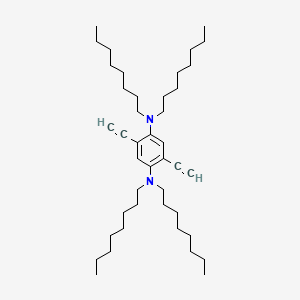
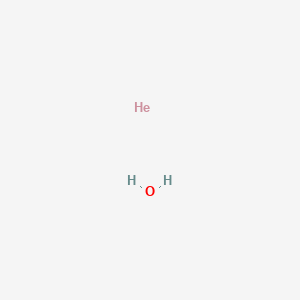
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
